molecular formula C27H24N2O4 B15253408 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid

Cat. No.: B15253408
M. Wt: 440.5 g/mol
InChI Key: SXHPYIHTNVXINO-GOSISDBHSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an indole moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent like HATU or EDCI in the presence of a base.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Automated Purification: High-throughput purification methods such as HPLC are employed to ensure the purity of the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine.

    Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents.

    Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HATU or EDCI in the presence of a base.

    Oxidation: Oxidizing agents like DDQ.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Deprotected Amino Acid: After Fmoc removal.

    Peptide Conjugates: When coupled with other amino acids or peptides.

    Oxidized/Reduced Indole Derivatives: Depending on the reaction conditions.

Scientific Research Applications

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biological Studies: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicinal Chemistry: Utilized in the development of peptide-based drugs.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The indole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
  • Fmoc-Lys(Boc)-OH
  • Fmoc-Trp(Boc)-OH

Uniqueness

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its combination of the Fmoc protecting group and the indole moiety. This combination allows for versatile applications in peptide synthesis and biological studies, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C27H24N2O4/c30-26(31)14-18(13-17-15-28-25-12-6-5-7-19(17)25)29-27(32)33-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,15,18,24,28H,13-14,16H2,(H,29,32)(H,30,31)/t18-/m1/s1

InChI Key

SXHPYIHTNVXINO-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CC(=O)O

Origin of Product

United States

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